4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde 4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1427460-95-4
VCID: VC2701157
InChI: InChI=1S/C11H15ClN4O2/c12-10-9(7-18)11(14-8-13-10)16-3-1-15(2-4-16)5-6-17/h7-8,17H,1-6H2
SMILES: C1CN(CCN1CCO)C2=C(C(=NC=N2)Cl)C=O
Molecular Formula: C11H15ClN4O2
Molecular Weight: 270.71 g/mol

4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde

CAS No.: 1427460-95-4

Cat. No.: VC2701157

Molecular Formula: C11H15ClN4O2

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde - 1427460-95-4

Specification

CAS No. 1427460-95-4
Molecular Formula C11H15ClN4O2
Molecular Weight 270.71 g/mol
IUPAC Name 4-chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C11H15ClN4O2/c12-10-9(7-18)11(14-8-13-10)16-3-1-15(2-4-16)5-6-17/h7-8,17H,1-6H2
Standard InChI Key QKWYIMOWVJEEKB-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C2=C(C(=NC=N2)Cl)C=O
Canonical SMILES C1CN(CCN1CCO)C2=C(C(=NC=N2)Cl)C=O

Introduction

4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde is a complex organic compound featuring a pyrimidine ring and a piperazine moiety. This structure is commonly found in various pharmaceutical agents due to its potential biological activity. The compound has a molecular formula of C₁₁H₁₅ClN₄O₂ and a molecular weight of approximately 270.71 g/mol .

Synthesis and Characterization

The synthesis of 4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde typically involves several steps, including chlorination reactions and coupling reactions under basic conditions. Techniques such as chromatography are used for purification. Analytical methods like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Potential Applications

Compounds with similar structures, featuring piperazine and pyrimidine rings, are often explored for their potential as kinase inhibitors and in drug development. The specific biological activity of 4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde would depend on its interactions with biological targets, which could be elucidated through further pharmacological studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator